molecular formula C9H8N2O2 B1606891 N-Hydroxy-1H-indole-2-carboxamide CAS No. 63408-86-6

N-Hydroxy-1H-indole-2-carboxamide

Cat. No. B1606891
CAS RN: 63408-86-6
M. Wt: 176.17 g/mol
InChI Key: QPYOEKUUIVLDGT-UHFFFAOYSA-N
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Description

“N-Hydroxy-1H-indole-2-carboxamide” belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .


Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Hydroxy-1H-indole-2-carboxamide” can be inferred from its molecular structure. For instance, the presence of the carboxamide group and the indole ring can influence its solubility, reactivity, and other properties .

Scientific Research Applications

Catalytic Coupling in Organic Synthesis

One application of N-Hydroxy-1H-indole-2-carboxamide derivatives is in catalytic coupling reactions. For example, N-methoxy-1H-indole-1-carboxamide, a closely related compound, has been used in Rh(III)-catalyzed selective coupling with aryl boronic acids. This process is noted for its mildness and efficiency, leading to diverse product formation and is important in organic synthesis (Zheng, Zhang, & Cui, 2014).

Sensing Applications

A coumarin-indole dyad, closely related to N-Hydroxy-1H-indole-2-carboxamide, has been synthesized for sensing applications. This compound showed remarkable specificity towards Li+ ions in an organo-aqueous medium, inducing a 'turn-on' fluorescence response. Such specificity is crucial for detecting and quantifying lithium ions in various environments (Kumari et al., 2016).

Medicinal Chemistry

In medicinal chemistry, N-phenylethyl-1H-indole-2-carboxamides, structurally similar to N-Hydroxy-1H-indole-2-carboxamide, have been studied as allosteric modulators of the CB1 receptor. These compounds show a stimulatory effect and have potential applications in developing new therapeutics targeting the cannabinoid system (Piscitelli et al., 2012).

Enzyme Inhibition

N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives have been synthesized as potent glycogen phosphorylase inhibitors. These compounds have shown significant inhibitory activity, important for treating metabolic disorders like diabetes (Onda et al., 2008).

Allosteric Modulation

Structural optimization of indole-2-carboxamides has been conducted to improve allosteric modulation of the CB1 receptor. This research is essential for developing drugs that target the cannabinoid system, particularly for neurological or psychiatric disorders (Khurana et al., 2014).

Safety And Hazards

As with any chemical compound, it’s important to handle “N-Hydroxy-1H-indole-2-carboxamide” with care. The safety data sheet for this compound suggests that it should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N-hydroxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOEKUUIVLDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212825
Record name 1H-Indole-2-carboxamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-1H-indole-2-carboxamide

CAS RN

63408-86-6
Record name 1H-Indole-2-carboxamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-2-carboxamide, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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